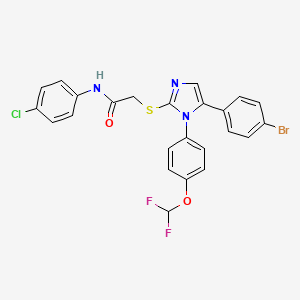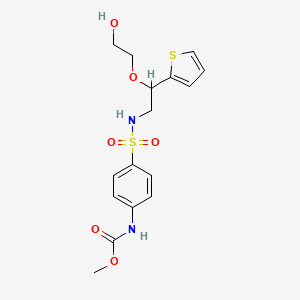![molecular formula C14H10ClNO3S B2512309 N-([2,2'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide CAS No. 2034436-69-4](/img/structure/B2512309.png)
N-([2,2'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([2,2’-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide: is a complex organic compound that features a unique structure combining bifuran and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide typically involves multiple steps:
-
Formation of the Bifuran Moiety: : The bifuran structure can be synthesized through the coupling of two furan rings. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, under inert atmosphere conditions.
-
Chlorothiophene Synthesis: : The 5-chlorothiophene-2-carboxylic acid can be synthesized via chlorination of thiophene-2-carboxylic acid using reagents like thionyl chloride or phosphorus pentachloride.
-
Amide Bond Formation: : The final step involves the coupling of the bifuran moiety with the chlorothiophene carboxylic acid to form the carboxamide. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for the coupling reactions and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The bifuran moiety can undergo oxidation reactions, potentially forming furan-2,5-diones under strong oxidizing conditions.
-
Reduction: : The compound can be reduced at the amide bond to form the corresponding amine and alcohol derivatives.
-
Substitution: : The chlorothiophene part of the molecule can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Furan-2,5-diones.
Reduction: Corresponding amines and alcohols.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-([2,2’-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide is studied for its electronic properties and potential as a building block in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for anti-inflammatory, antimicrobial, or anticancer agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, contributing to advancements in nanotechnology and materials science.
Mechanism of Action
The mechanism by which N-([2,2’-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The bifuran and thiophene moieties can engage in π-π stacking interactions and hydrogen bonding, influencing molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-furylmethyl)-5-chlorothiophene-2-carboxamide
- N-(2-thienylmethyl)-5-chlorothiophene-2-carboxamide
- N-(2-pyridylmethyl)-5-chlorothiophene-2-carboxamide
Uniqueness
N-([2,2’-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide is unique due to the presence of the bifuran moiety, which imparts distinct electronic properties compared to its analogs. This structural feature can enhance its interaction with biological targets and improve its performance in electronic applications.
Properties
IUPAC Name |
5-chloro-N-[[5-(furan-2-yl)furan-2-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3S/c15-13-6-5-12(20-13)14(17)16-8-9-3-4-11(19-9)10-2-1-7-18-10/h1-7H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVURRBQFZRLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![rac-(1S,2S,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B2512228.png)
![N-(3-chloro-4-methylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2512230.png)
![2-bromo-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2512231.png)
![(E)-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2512233.png)
![1-[(1S,2R)-2-Aminocyclohexyl]triazole-4-carboxylic acid;hydrochloride](/img/structure/B2512234.png)
![2-(Oxan-4-yl)-5-({5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)-1,3,4-oxadiazole](/img/structure/B2512235.png)


![3-(1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2512241.png)

![2-Ethyl-5-((3-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2512245.png)
![methyl 4-(5-benzyl-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate](/img/structure/B2512246.png)


